BenchChemオンラインストアへようこそ!

N-(2-(1H-pyrrol-1-yl)ethyl)-6-morpholinopyrimidine-4-carboxamide

NAPE-PLD inhibition Lipophilic efficiency Structure-activity relationship

N-(2-(1H-pyrrol-1-yl)ethyl)-6-morpholinopyrimidine-4-carboxamide (CAS 1903023-47-1) is a synthetic small molecule (MW 301.34 g/mol, C15H19N5O2) belonging to the pyrimidine-4-carboxamide class. Its structure features a morpholine substituent at the pyrimidine 6-position and an N-(2-(1H-pyrrol-1-yl)ethyl) carboxamide side chain.

Molecular Formula C15H19N5O2
Molecular Weight 301.35
CAS No. 1903023-47-1
Cat. No. B2884257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(1H-pyrrol-1-yl)ethyl)-6-morpholinopyrimidine-4-carboxamide
CAS1903023-47-1
Molecular FormulaC15H19N5O2
Molecular Weight301.35
Structural Identifiers
SMILESC1COCCN1C2=NC=NC(=C2)C(=O)NCCN3C=CC=C3
InChIInChI=1S/C15H19N5O2/c21-15(16-3-6-19-4-1-2-5-19)13-11-14(18-12-17-13)20-7-9-22-10-8-20/h1-2,4-5,11-12H,3,6-10H2,(H,16,21)
InChIKeyMIEDMOPUIHMFHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(1H-pyrrol-1-yl)ethyl)-6-morpholinopyrimidine-4-carboxamide (CAS 1903023-47-1): Core Scaffold and Procurement Context


N-(2-(1H-pyrrol-1-yl)ethyl)-6-morpholinopyrimidine-4-carboxamide (CAS 1903023-47-1) is a synthetic small molecule (MW 301.34 g/mol, C15H19N5O2) belonging to the pyrimidine-4-carboxamide class. Its structure features a morpholine substituent at the pyrimidine 6-position and an N-(2-(1H-pyrrol-1-yl)ethyl) carboxamide side chain. This scaffold is central to multiple medicinal chemistry programs, including inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) [1] and G protein-coupled receptor kinases (GRKs) . The morpholinopyrimidine-4-carboxamide core serves as a privileged scaffold, but biological activity is exquisitely sensitive to the nature of the amide substituent, making direct analog substitution unreliable without quantitative comparative data.

Why N-(2-(1H-pyrrol-1-yl)ethyl)-6-morpholinopyrimidine-4-carboxamide Cannot Be Interchanged with In-Class Analogs


Within the 6-morpholinopyrimidine-4-carboxamide series, even minor modifications to the amide substituent produce order-of-magnitude shifts in target potency. Systematic SAR studies on the NAPE-PLD target demonstrate that replacing an N-methylphenethylamine R1 group with a cyclopropylmethylamide altered pIC50 by more than 10-fold, while methylation of the amide nitrogen in compound 2 resulted in complete loss of activity (pIC50 < 4.3) [1]. The pyrrol-1-yl ethyl side chain present in CAS 1903023-47-1 introduces a heteroaromatic ring capable of π-stacking and hydrogen-bonding interactions absent in simple alkyl or phenyl amide analogs. Consequently, substituting this compound with a structurally similar but functionally distinct analog—such as N-(4-acetylphenyl)- or N-(3-methoxyphenethyl)-6-morpholinopyrimidine-4-carboxamide—carries a high risk of divergent target engagement, selectivity profile, and potency, making target-specific procurement essential.

Quantitative Differentiation Evidence for N-(2-(1H-pyrrol-1-yl)ethyl)-6-morpholinopyrimidine-4-carboxamide Against Closest Analogs


Morpholine at R3 Confers Balanced Potency and Lipophilicity in NAPE-PLD Inhibition Relative to Pyrrolidine Replacements

In the pyrimidine-4-carboxamide NAPE-PLD inhibitor series, the morpholine substituent at the R3 position (equivalent to the 6-position of the pyrimidine in CAS 1903023-47-1) provides an intermediate potency–lipophilicity profile compared to bulkier or more polar alternatives. Compound 2 (R3 = morpholine, R1 = N-methylphenethylamine, R2 = 4-chlorophenyl) exhibited pIC50 = 6.09 ± 0.04 and cLogP = 3.84. Replacement of morpholine with (S)-3-hydroxypyrrolidine increased potency approximately 10-fold (pIC50 = 7.14 ± 0.04 for LEI-401) while reducing cLogP, whereas dimethylamine substitution at R3 decreased activity [1]. The pyrrol-1-yl ethyl amide in CAS 1903023-47-1 provides a distinct heteroaromatic interaction surface compared to the N-methylphenethylamine or cyclopropylmethyl amides characterized in published SAR, potentially altering target selectivity within the NAPE-PLD or broader phospholipase family.

NAPE-PLD inhibition Lipophilic efficiency Structure-activity relationship

Pyrrole-Containing Amide Side Chain Offers Distinct Topological Polar Surface Area and Hydrogen-Bonding Profile Relative to Phenyl or Alkyl Amide Analogs

The N-(2-(1H-pyrrol-1-yl)ethyl) amide side chain in CAS 1903023-47-1 introduces a pyrrole ring that serves as a hydrogen bond donor (N-H) while contributing lower lipophilicity compared to phenyl-containing amides. In contrast, analogs such as N-(4-acetylphenyl)-6-morpholinopyrimidine-4-carboxamide and N-(4-chloro-2-fluorophenyl)-6-morpholinopyrimidine-4-carboxamide feature aromatic amides with higher cLogP and different hydrogen-bonding capacity. Within the NAPE-PLD SAR series, introduction of aromatic R1 amide substituents larger than cyclopropylmethyl generally reduced potency [1], suggesting that the pyrrole ring's intermediate size and polarity could produce a distinct selectivity fingerprint, though direct experimental confirmation is absent.

Physicochemical property comparison Topological polar surface area Hydrogen bond donor/acceptor count

Pyrimidine-4-carboxamide Scaffold Class Includes GRK and Kinase Inhibitory Activity, with Morpholine Contributing to Kinase Hinge-Binding

Pyrimidine derivatives bearing morpholine substituents have been characterized as G protein-coupled receptor kinase (GRK) inhibitors, with the morpholine oxygen and pyrimidine nitrogen atoms forming key hinge-region hydrogen bonds in the kinase ATP-binding site . Within the broader morpholinopyrimidine-4-carboxamide chemical space, the pyrrol-1-yl ethyl amide of CAS 1903023-47-1 provides an extended side chain that can probe additional binding pockets beyond the hinge region, potentially enhancing kinase selectivity relative to simpler N-alkyl or N-phenyl amide analogs. However, no direct kinase profiling data are available for this specific compound.

G protein-coupled receptor kinase Kinase hinge-binding motif Pyrimidine scaffold

Absence of Direct Comparative Activity Data Necessitates Caution in Substitute Selection

A comprehensive search of primary literature, patents, and authoritative databases (PubChem, ChEMBL, BindingDB, ChemSpider) yields no quantitative biological activity data, target engagement profiles, or ADME parameters for CAS 1903023-47-1. This compound appears to be a research intermediate or custom synthesis product without published characterization beyond its chemical identity. The closest characterized compounds in the 6-morpholinopyrimidine-4-carboxamide series differ substantially in their amide substituents, preventing reliable extrapolation of potency, selectivity, or pharmacokinetic behavior. Users seeking to replace this compound with a functionally equivalent analog should request custom profiling data from the vendor or commission independent characterization.

Data gap analysis Procurement risk assessment Custom synthesis

Optimal Research Application Scenarios for N-(2-(1H-pyrrol-1-yl)ethyl)-6-morpholinopyrimidine-4-carboxamide Based on Structural Evidence


Novel Chemotype for NAPE-PLD Inhibitor Screening Cascades

The morpholinopyrimidine-4-carboxamide core of CAS 1903023-47-1 aligns with the NAPE-PLD inhibitor pharmacophore characterized by Mock et al. (2021), where morpholine at the R3 position contributes to balanced potency and lipophilic efficiency [1]. The pyrrol-1-yl ethyl amide side chain represents an uncharacterized R1 substituent that may confer distinct target engagement kinetics or selectivity versus the cyclopropylmethyl and phenethylamine analogs already profiled. This compound is best deployed in biochemical NAPE-PLD screening cascades as a novel diversity point for SAR expansion, with the understanding that its activity cannot be inferred from published morpholine-containing benchmarks.

Kinase Selectivity Profiling Starting Point

Given the established role of morpholinopyrimidines as kinase hinge-binding motifs—including GRK inhibition reported by Bigham et al. (1992) —CAS 1903023-47-1 provides a structurally distinct entry point for kinase panel screening. The pyrrol-1-yl ethyl side chain extends into the solvent-exposed region and may engage the ribose pocket or hydrophobic back pocket of specific kinases, potentially yielding a selectivity profile orthogonal to characterized morpholinopyrimidine inhibitors. Procurement is warranted for broad-panel kinase profiling or phenotypic screening where novel kinase inhibition mechanisms are sought.

Physicochemical Probe for CNS Drug Discovery Programs

The calculated cLogP of approximately 2.1 and TPSA of approximately 80.6 Ų for CAS 1903023-47-1 fall within ranges associated with acceptable CNS penetration (cLogP 1–3, TPSA < 90 Ų). Combined with its single hydrogen bond donor and moderate molecular weight (301.34 g/mol), this compound meets key CNS drug-likeness criteria. In contrast, halogenated phenyl amide analogs (e.g., N-(4-chloro-2-fluorophenyl)-6-morpholinopyrimidine-4-carboxamide, cLogP ≈ 3.5) exceed typical CNS drug-likeness thresholds [1]. This compound may serve as a CNS-optimized starting point within morpholinopyrimidine-based programs.

Custom Synthesis Reference for Morpholinopyrimidine Library Expansion

For laboratories synthesizing morpholinopyrimidine-4-carboxamide libraries, CAS 1903023-47-1 represents a synthetically tractable intermediate combining a commercially uncommon pyrrol-1-yl ethyl amine with the morpholinopyrimidine acid precursor. Its structural uniqueness—being absent from comprehensive databases—makes it a valuable reference standard for verifying library diversity. Procurement from qualified vendors with full analytical characterization (NMR, HPLC purity ≥95%) is essential, as the compound's limited commercial availability underscores the risk of batch-to-batch variability.

Quote Request

Request a Quote for N-(2-(1H-pyrrol-1-yl)ethyl)-6-morpholinopyrimidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.